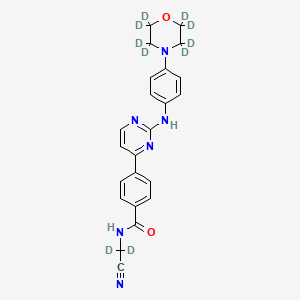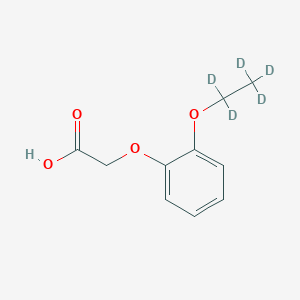
Benztropine-13C,d3 (mesylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benztropine-13C,d3 (mesylate) is a chemically modified version of benztropine mesylate, where specific carbon and hydrogen atoms are replaced with their isotopic forms, carbon-13 and deuterium, respectively . Benztropine mesylate is an orally active centrally acting anticholinergic agent used primarily in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms . The isotopic labeling in Benztropine-13C,d3 (mesylate) makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benztropine-13C,d3 (mesylate) involves the isotopic labeling of benztropine mesylate. The process typically starts with the synthesis of benztropine, which involves the reaction of tropine with benzhydryl chloride under basic conditions to form benztropine . The isotopic labeling is achieved by incorporating carbon-13 and deuterium into the benztropine structure. This can be done by using isotopically labeled starting materials or by introducing the isotopes through specific chemical reactions .
Industrial Production Methods
Industrial production of Benztropine-13C,d3 (mesylate) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of isotopes is efficient and consistent . The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Benztropine-13C,d3 (mesylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benztropine N-oxide, while reduction may produce reduced forms of benztropine .
Scientific Research Applications
Benztropine-13C,d3 (mesylate) has a wide range of scientific research applications:
Pharmacokinetic Studies: The isotopic labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Metabolic Studies: Researchers use the compound to study metabolic pathways and identify metabolites.
Neuroscience Research: The compound is used to investigate the mechanisms of action of anticholinergic agents and their effects on the central nervous system.
Cancer Research: Benztropine mesylate has shown potential in inhibiting cancer stem cells, making the isotopically labeled version useful in cancer research.
Mechanism of Action
Benztropine-13C,d3 (mesylate) exerts its effects primarily through antagonism of muscarinic acetylcholine receptors and inhibition of dopamine reuptake . The compound binds to M1 muscarinic receptors in the central nervous system, reducing the activity of acetylcholine . Additionally, it inhibits the dopamine transporter, increasing dopamine levels in the synaptic cleft . This dual mechanism helps alleviate symptoms of Parkinson’s disease and drug-induced extrapyramidal symptoms .
Comparison with Similar Compounds
Similar Compounds
Benztropine mesylate: The non-isotopically labeled version of Benztropine-13C,d3 (mesylate).
Trihexyphenidyl: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Diphenhydramine: An antihistamine with anticholinergic properties.
Uniqueness
Benztropine-13C,d3 (mesylate) is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies . This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C22H29NO4S |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-benzhydryloxy-8-(trideuterio(113C)methyl)-8-azabicyclo[3.2.1]octane;methanesulfonic acid |
InChI |
InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/i1+1D3; |
InChI Key |
CPFJLLXFNPCTDW-SPZGMPHYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])N1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



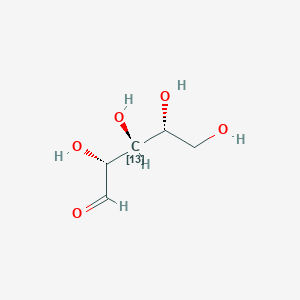
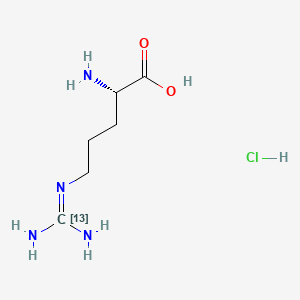

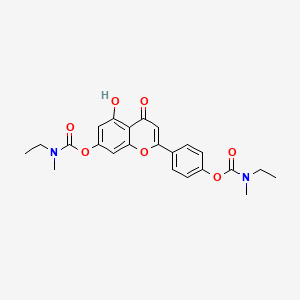
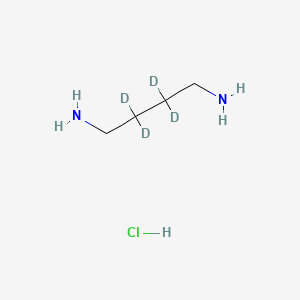
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
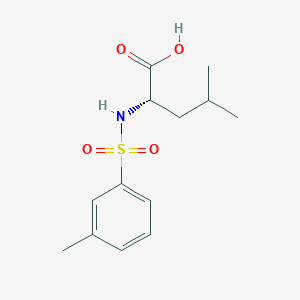
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)

